ethyl 2-({[3-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
Description
This compound features a quinazolinone core (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl) linked via a 4-oxobutyl chain to a 3,4-dihydroisoquinoline moiety. The quinazolinone is further substituted with an acetylated amino benzoate ester (ethyl 2-aminobenzoate derivative). The dihydroisoquinoline group may enhance lipophilicity and receptor binding, while the benzoate ester could influence solubility and metabolic stability .
Properties
Molecular Formula |
C32H32N4O6 |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C32H32N4O6/c1-2-42-31(40)24-12-5-7-14-26(24)33-28(37)21-36-27-15-8-6-13-25(27)30(39)35(32(36)41)18-9-16-29(38)34-19-17-22-10-3-4-11-23(22)20-34/h3-8,10-15H,2,9,16-21H2,1H3,(H,33,37) |
InChI Key |
SXNUMMNKKVKBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazolinone Core
The quinazolinone moiety forms the central scaffold of the target compound. A validated approach involves cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions . For instance, 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid has been used as a precursor in solid-phase synthesis to generate dihydroquinazoline-2(1H)-one derivatives . The reaction proceeds via activation of the carboxyl group using carbodiimides, followed by intramolecular cyclization to form the 2,4-dioxo-3,4-dihydroquinazoline ring .
Key parameters include:
-
Temperature : 80–100°C in dimethylformamide (DMF)
-
Catalyst : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for carboxyl activation
Introduction of the 4-Oxobutyl Side Chain
The 4-oxobutyl linker is introduced via alkylation or Michael addition. In a representative protocol, the quinazolinone nitrogen undergoes nucleophilic attack using 4-bromobutan-2-one in the presence of potassium carbonate . Alternatively, a Mannich reaction with formaldehyde and acetonitrile derivatives yields the ketone intermediate .
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃, DMF, 60°C | 78 | 95 |
| NaH, THF, 0°C→RT | 65 | 89 |
The use of DMF as a solvent enhances solubility, while potassium carbonate minimizes side reactions .
Coupling with Dihydroisoquinoline
The dihydroisoquinoline moiety is attached through reductive amination or nucleophilic substitution. A published method for analogous compounds employs 1,2,3,4-tetrahydroisoquinoline and 4-oxobutyl intermediates under hydrogenation conditions . Palladium on carbon (Pd/C) catalyzes the reduction of the imine bond, yielding the secondary amine linkage .
Reaction Setup :
-
Substrate : 4-oxobutyl-quinazolinone
-
Amine : 1,2,3,4-Tetrahydroisoquinoline
-
Catalyst : 10% Pd/C, H₂ (1 atm)
-
Solvent : Methanol
Acetylation and Esterification
The acetyl-amino benzoate segment is incorporated via a two-step process:
-
Acetylation : Treatment of the free amine with acetic anhydride in pyridine introduces the acetyl group .
-
Esterification : The carboxylic acid intermediate is converted to the ethyl ester using thionyl chloride (SOCl₂) followed by ethanol .
Critical Parameters :
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol . Analytical validation via NMR and HPLC ensures >98% purity .
Representative Spectral Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, quinazolinone-H), 7.89–7.45 (m, aromatic-H), 4.32 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
Comparative Analysis of Catalysts
Catalyst selection profoundly impacts yield and reaction kinetics. The table below contrasts catalysts for the dihydroisoquinoline coupling step:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C | 25 | 12 | 82 |
| Raney Ni | 50 | 8 | 75 |
| PtO₂ | 30 | 10 | 68 |
Pd/C under ambient conditions offers optimal efficiency .
Environmental and Operational Considerations
Modern protocols prioritize green chemistry principles:
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s ester and amide groups are susceptible to hydrolysis under specific conditions:
Example :
Under basic conditions, the ethyl ester group hydrolyzes to form a carboxylate salt, which can be acidified to yield the free carboxylic acid analog .
Nucleophilic Substitution
The amide nitrogen and electron-deficient aromatic rings may participate in nucleophilic attacks:
| Site | Nucleophile | Conditions | Product |
|---|---|---|---|
| Amide carbonyl (C=O) | Grignard reagents | Anhydrous THF, 0°C | Tertiary alcohol via ketone intermediate |
| Quinazolinone ring | Amines or thiols | High-temperature reflux | Ring-substituted derivatives |
Note : The dihydroisoquinoline nitrogen’s basicity (pKa ~8–9) allows protonation, modulating its electron-donating effects during substitution .
Reduction Reactions
Reducible sites include the ketone (4-oxobutyl) and aromatic rings:
| Target Group | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Ketone (C=O) | NaBH4 or LiAlH4 | Dry ether | Secondary alcohol |
| Dihydroisoquinoline ring | H2/Pd-C | Ethanol, room temperature | Fully saturated isoquinoline |
Example : Catalytic hydrogenation reduces the dihydroisoquinoline’s C=N bond, yielding a tetrahydroisoquinoline derivative .
Oxidation Reactions
Oxidation potential exists at the dihydroisoquinoline and quinazolinone moieties:
| Site | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Dihydroisoquinoline | KMnO4/H+ | Aqueous H2SO4, heat | Isoquinoline with aromatic stabilization |
| Quinazolinone ring | Ozone | -78°C, followed by workup | Ring-opened dicarbonyl compounds |
Cycloaddition and Ring-Opening
The quinazolinone core may engage in cycloaddition or ring-opening reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Diels-Alder | Diene, heat | Fused bicyclic adduct |
| Acid-catalyzed hydrolysis | HCl/H2O, reflux | Fragmented amine and carboxylic acid products |
Functional Group Interconversion
The compound’s reactivity enables strategic modifications:
| Transformation | Reagents | Product |
|---|---|---|
| Ester → amide | NH3/MeOH | Primary amide derivative |
| Ketone → imine | RNH2, TiCl4 | Schiff base analog |
Key Structural Comparisons
Related compounds highlight reactivity trends:
Scientific Research Applications
Anticancer Activity
Recent studies have suggested that compounds containing the 3,4-dihydroisoquinolin structure exhibit promising anticancer properties. Ethyl 2-({[3-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: In Vitro Testing
In vitro studies demonstrated that this compound significantly reduces the viability of cancer cells by inducing cell cycle arrest and apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Compounds with similar structures have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal loss and improved cognitive function. The protective effects are thought to be mediated through antioxidant mechanisms and the inhibition of neuroinflammatory responses.
Mechanism of Action
The mechanism of action for ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally or functionally related compounds is presented below:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity and Substituent Diversity The target compound’s quinazolinone-dihydroisoquinoline hybrid distinguishes it from simpler quinazolinones (e.g., triazole-substituted analogs in ) or benzoate esters (e.g., isoindoledione derivatives in ). The 4-oxobutyl linker may enhance conformational flexibility compared to rigid propoxy chains in benzothiazole derivatives . Unlike azo-linked quinazolinones (), the acetylated amino benzoate group in the target compound likely improves metabolic stability by reducing susceptibility to reductive cleavage .
Computational Similarity Metrics Using Tanimoto and Dice indices (), the target compound shows moderate similarity (~0.4–0.6) to dihydroisoquinoline-containing benzothiazoles (e.g., compound 4e in ) but lower similarity (<0.3) to triazole-quinazolinones. This suggests divergent biological targets .
Synthetic Pathways
- The synthesis likely involves:
- Condensation of 2-aminobenzoic acid derivatives to form the quinazolinone core (as in ).
- Alkylation with 1,4-dibromobutane to introduce the 4-oxobutyl linker, followed by dihydroisoquinoline coupling (analogous to methods in ).
- Final acetylation and esterification steps (similar to ) .
NMR and Spectral Analysis As seen in , substituents in regions analogous to "positions 29–36" (e.g., the dihydroisoquinoline moiety) would cause distinct chemical shifts compared to compounds with isoindoledione or triazole groups. This aligns with the target compound’s unique proton environments .
Biological Activity
Ethyl 2-({[3-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to a class of derivatives characterized by their potential pharmacological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is defined by its unique functional groups, including a dihydroisoquinoline moiety and a quinazoline derivative. Its chemical formula is , which contributes to its solubility and reactivity in biological systems.
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Enzyme Inhibition : Many derivatives have been shown to inhibit key enzymes involved in cellular processes. For example, benzamide derivatives have demonstrated inhibitory effects on histone deacetylases (HDACs), which play a role in cancer progression and neurodegenerative diseases .
- Antioxidant Activity : The presence of specific functional groups enhances the antioxidant properties of these compounds, allowing them to scavenge free radicals and reduce oxidative stress in cells .
- Neuroprotective Effects : Compounds containing the dihydroisoquinoline structure have been associated with neuroprotective activities, potentially aiding in the treatment of neurodegenerative disorders like Parkinson's disease .
Table 1: Summary of Biological Activities
Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to neurotoxic agents. Results indicated that these compounds significantly reduced cell death and maintained mitochondrial function, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of benzamide derivatives similar to this compound. The derivatives exhibited potent cytotoxicity against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-... benzoate, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via reflux reactions in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration. Key parameters include reaction time (4+ hours), stoichiometric ratios (1:1 for intermediates), and purification via column chromatography or crystallization from ethanol/dry benzene .
- Critical Parameters : Solvent choice (e.g., ethanol for solubility), acid catalysis (e.g., glacial acetic acid), and temperature control during reflux to avoid side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, Infrared (IR) spectroscopy for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹), and Mass Spectrometry (MS) for molecular weight confirmation. For example, NMR data in resolved aromatic protons and dihydroisoquinoline moieties .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields?
- Methodology : Apply fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading) and response surface methods (RSM) to identify optimal conditions. highlights DOE's role in minimizing trials while maximizing data quality, such as reducing reaction time by 30% through parameter tuning .
Q. How to resolve contradictions in spectral data during structural validation?
- Methodology : Cross-validate using hybrid techniques (e.g., 2D NMR like COSY/HSQC to confirm proton-proton and carbon-proton correlations) and computational tools (e.g., density functional theory (DFT) for predicting NMR chemical shifts). Discrepancies in aromatic proton splitting ( ) may require revisiting reaction purity or solvent effects .
Q. What computational strategies enhance reaction pathway prediction for derivatives?
- Methodology : Use quantum chemical calculations (e.g., Gaussian software) for transition-state modeling and AI-driven platforms like COMSOL Multiphysics for reaction simulation. emphasizes ICReDD's approach, combining quantum mechanics with machine learning to predict viable pathways and reduce experimental iterations .
Q. What in vivo models are suitable for evaluating pharmacological activity?
- Methodology : Employ PTZ-induced seizure models in mice (as in ) to assess anticonvulsant potential. Monitor dose-response relationships (e.g., 10–50 mg/kg) and GABAergic activity via electrophysiology or receptor-binding assays. Histopathological analysis post-trial ensures safety .
Q. How to analyze structure-activity relationships (SAR) for analogs?
- Methodology : Synthesize derivatives with varying substituents (e.g., benzyl, methoxy groups) and compare bioactivity. and demonstrate that acetylcholinesterase inhibition correlates with electron-withdrawing groups on the dihydroisoquinoline ring. Molecular docking (AutoDock Vina) can map binding interactions .
Q. What strategies mitigate stability issues during storage or synthesis?
- Methodology : Store the compound in anhydrous conditions (argon atmosphere) at -20°C to prevent hydrolysis of ester groups. Use stabilizers like BHT (butylated hydroxytoluene) in solution phases. Monitor degradation via HPLC at 254 nm over 72 hours .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
